molecular formula C13H9ClFNO2 B12333723 (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine

(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine

Cat. No.: B12333723
M. Wt: 265.67 g/mol
InChI Key: VGQLDYWJGIQJRP-LZYBPNLTSA-N
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Description

(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine is a chemical compound characterized by the presence of a phenyl group substituted with a 4-chloro-3-fluorophenoxy moiety and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine typically involves the reaction of 2-(4-chloro-3-fluorophenoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzymatic activity or modulation of signaling pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-fluorophenoxy)acetic acid
  • 2-(4-chloro-3-fluorophenoxy)benzaldehyde
  • 4-chloro-3-fluorophenol

Uniqueness

(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine is unique due to the presence of both the hydroxylamine and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H9ClFNO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H/b16-8+

InChI Key

VGQLDYWJGIQJRP-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OC2=CC(=C(C=C2)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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